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molecular formula C14H17N3O3S B1392449 tert-butyl 3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate CAS No. 874801-60-2

tert-butyl 3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate

Cat. No. B1392449
M. Wt: 307.37 g/mol
InChI Key: XXJZEGQEPZVPBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08507502B2

Procedure details

A mixture of 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyridine-3,6-dicarboxylic acid 6-tert-butyl ester 3-ethyl ester (18.5 g) and formamidine acetate (8.85 g) in DMF (100 mL) were heated at 100° C. for 16 h. The reaction mixture was cooled and concentrated. The residues was partitioned between water and ethyl acetate. The organic layer was washed with water 3 times and concentrated to give the title compound (15.8 g, 90%). 1H NMR (400 MHz, CDCl3): δ 7.88 (s, 1H), 4.56-4.62 (brs, 2H), 3.62-3.70 (brs, 2H), 3.02-3.08 (brs, 2H), 1.42 (s, 9H). LC-MS (ESI) m/z 308.1 (M+H).
Quantity
8.85 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
90%

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[C:14]2[CH2:13][CH2:12][N:11]([C:15]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:16])[CH2:10][C:9]=2[S:8][C:7]=1[NH2:22])=O)C.C(O)(=O)C.[CH:27](N)=[NH:28]>CN(C=O)C>[C:18]([O:17][C:15]([N:11]1[CH2:10][C:9]2[S:8][C:7]3[N:22]=[CH:27][NH:28][C:4](=[O:3])[C:6]=3[C:14]=2[CH2:13][CH2:12]1)=[O:16])([CH3:21])([CH3:20])[CH3:19] |f:1.2|

Inputs

Step One
Name
Quantity
18.5 g
Type
reactant
Smiles
C(C)OC(=O)C1=C(SC=2CN(CCC21)C(=O)OC(C)(C)C)N
Name
Quantity
8.85 g
Type
reactant
Smiles
C(C)(=O)O.C(=N)N
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residues was partitioned between water and ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water 3 times
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC=2C=3C(NC=NC3SC2C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 15.8 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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